2-(Bromomethyl)-6-methoxypyridine
Overview
Description
The compound’s structure and functional groups would be identified. This could include the presence of the bromomethyl group and the methoxy group attached to a pyridine ring.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure and confirm the identity of the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include looking at reaction mechanisms, rates, and the influence of various conditions on the reactions.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography could be used.Scientific Research Applications
Synthesis of Pyridyne Precursors : 3-Bromo-2-chloro-4-methoxypyridine is developed as a practical 2,3-pyridyne precursor, reacting regioselectively with specific furans (Walters, Carter, & Banerjee, 1992).
Ring Contraction Reactions : 3-Methoxypiperidines are converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane. This involves a unique conversion from piperidines to pyrrolidines (Tehrani et al., 2000).
Antibacterial and Antimycotic Activities : The bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one and its derivatives exhibit antibacterial and antimycotic activities (Caputo, Cattel, & Viola, 1979).
Deprotonative Metalation Studies : The deprotonation of 2-methoxypyridine with lithium–iron combinations has been investigated, highlighting the complexity of reactions involving pyridines and their derivatives (Nagaradja et al., 2012).
Protonation Sites and Hydrogen Bonding : The study of N,4-diheteroaryl 2-aminothiazoles shows different protonation sites and hydrogen bonding patterns in methoxypyridine-related structures (Böck et al., 2021).
Nitration of Pyridine Derivatives : Investigations into the nitration of methoxypyridine derivatives reveal distinct reaction products, indicating the reactivity of these compounds under certain conditions (Hertog, Ammers, & Schukking, 2010).
Synthesis of Functionalised Methoxypyridines : 5-functionalised 2-methoxypyridines have been synthesized using magnesium ‘ate’ complexes, demonstrating the adaptability of methoxypyridine compounds in synthesis (Sośnicki, 2009).
Synthesis of Dopamine and Serotonin Receptors Antagonists : An efficient synthesis method for a carboxylic acid moiety, a potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist, involving bromination and methoxylation of specific pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It could involve both experimental studies and the use of predictive models.
Future Directions
This would involve a discussion of potential future research directions. It could include possible applications of the compound, areas where further studies are needed, and predictions about the compound’s future use and impact.
Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a specific compound like “2-(Bromomethyl)-6-methoxypyridine”, you would need to consult the relevant scientific literature or databases. If you have access to a library or a university database, they might be able to help you find more specific information. If you’re conducting research, always make sure to work under the guidance of a knowledgeable advisor and follow all relevant safety protocols.
properties
IUPAC Name |
2-(bromomethyl)-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWDFGQAXHSIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435292 | |
Record name | 2-(Bromomethyl)-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-methoxypyridine | |
CAS RN |
156094-63-2 | |
Record name | 2-(Bromomethyl)-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-6-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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